5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride
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Overview
Description
“5-(1H-Pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride” is a compound that contains a pyrazole scaffold . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A notable example is the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, which is produced as an insecticidal compound .Molecular Structure Analysis
Pyrazole is characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Various reactions have been reported, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis
Pyrazoles are known for their diverse and valuable synthetical, biological, and photophysical properties . The properties of specific pyrazole derivatives like “this compound” would depend on their specific structure and substituent groups.Scientific Research Applications
Photophysical Properties and Heterocyclic Synthesis
Patil et al. (2010) investigated the synthesis and photophysical properties of novel pyrazolo naphthyridines, emphasizing the influence of specific solute-solvent interactions and electron donor-acceptor substituents on their fluorescence. This study highlights the role of heterocyclic orthoaminoaldehydes, including pyrazolo[3,4-b]pyridine derivatives, in the development of materials with potential applications in fluorescence-based technologies (Patil, S., Shelar, D. P., Rote, Ramhari V., Toche, R., & Jachak, M. J., 2010).
Heterocyclic Chalcones and Dipyrazolopyridines Synthesis
Quiroga et al. (2010) described the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction, further utilizing these carbaldehydes in the synthesis of heterocyclic chalcones and dipyrazolopyridines. This work demonstrates the versatility of pyrazolo[3,4-b]pyridine derivatives in organic synthesis, serving as precursors for a variety of heterocyclic compounds with potential applications in medicinal chemistry (Quiroga, J., Díaz, Y., Insuasty, B., Abonía, R., Nogueras, M., & Cobo, J., 2010).
Novel Symmetric 1,4-Dihydropyridines Synthesis
Thakrar et al. (2012) reported an efficient and rapid synthesis of highly functionalized novel symmetric 1,4-dihydropyridines using glacial acetic acid as a solvent. The study underscores the significance of pyrazole derivatives in facilitating the synthesis of dihydropyridine compounds, which are of interest for their wide range of pharmacological activities (Thakrar, S., Bavishi, A., Bhavsar, D., Parekh, S., Vala, H., Radadiya, A., Parmar, M., Savant, M., & Shah, A., 2012).
Antimicrobial Activity of Pyrazolopyridine Derivatives
Panda et al. (2011) synthesized and evaluated the antibacterial activity of pyrazolo[3,4-b]pyridine derivatives, demonstrating moderate to good activity against various bacterial strains. This research highlights the potential of pyrazolopyridine compounds in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant bacterial infections (Panda, N., Karmakar, S., & Jena, A. K., 2011).
Future Directions
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)pyridine-3-carbaldehyde;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O.2ClH/c13-6-7-3-8(5-10-4-7)9-1-2-11-12-9;;/h1-6H,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGVWJUNWWYGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CN=CC(=C2)C=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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